3-chloro-5-(1H-pyrrol-1-yl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-pyrrol-1-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c12-9-5-8(11(14)15)6-10(7-9)13-3-1-2-4-13/h1-7H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMPSFAEDOKLLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=CC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1515064-49-9 | |
| Record name | 3-chloro-5-(1Ð?-pyrrol-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Reaction Mechanisms of 3 Chloro 5 1h Pyrrol 1 Yl Benzoic Acid
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group (-COOH) on the benzene (B151609) ring is a primary site for a variety of chemical transformations, most notably esterification, amidation, and decarboxylation.
Esterification and Amidation Reactions
Esterification: The carboxylic acid group of 3-chloro-5-(1H-pyrrol-1-yl)benzoic acid can undergo esterification with alcohols in the presence of an acid catalyst. This reaction, known as Fischer esterification, is a reversible process. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. The reaction can be driven to completion by using an excess of the alcohol or by removing water as it is formed. Microwave-assisted esterification has also been shown to be an effective method for substituted benzoic acids. researchgate.net
The general mechanism for the acid-catalyzed esterification of this compound is as follows:
Protonation of the carbonyl oxygen: The carboxylic acid is protonated by the acid catalyst.
Nucleophilic attack by the alcohol: The alcohol attacks the electrophilic carbonyl carbon.
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of water: A molecule of water is eliminated, forming a protonated ester.
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Amidation: Similarly, the carboxylic acid can be converted to an amide by reaction with an amine. This typically requires the use of a coupling agent or the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. Direct amidation by heating the carboxylic acid with an amine is possible but often requires high temperatures and results in the formation of an ammonium carboxylate salt intermediate.
Common methods for amidation include:
Activation with Thionyl Chloride: The carboxylic acid can be treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride. This highly reactive intermediate readily reacts with an amine to form the amide. libretexts.org
Use of Coupling Agents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or other carbodiimides are frequently used to facilitate amide bond formation by activating the carboxylic acid. Other modern coupling agents can also be employed for efficient amidation of aromatic carboxylic acids. studymind.co.ukresearchgate.net
Decarboxylation Pathways
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that aromatic carboxylic acids can undergo under certain conditions, typically at elevated temperatures. The ease of decarboxylation is influenced by the substituents on the aromatic ring. nist.gov Electron-donating groups, particularly at the ortho and para positions, can facilitate decarboxylation by stabilizing the resulting carbanion intermediate. nist.govnih.gov
Reactivity of the Pyrrole (B145914) Moiety
The 1H-pyrrol-1-yl group is a five-membered aromatic heterocycle that is known for its high reactivity towards electrophiles.
Electrophilic Aromatic Substitution on the Pyrrole Ring
The pyrrole ring is significantly more reactive towards electrophilic aromatic substitution than benzene. This is due to the ability of the nitrogen atom to donate its lone pair of electrons into the ring, thereby increasing the electron density of the ring carbons and stabilizing the cationic intermediate (arenium ion) formed during the reaction.
Electrophilic substitution on the pyrrole ring of this compound is expected to occur preferentially at the C2 and C5 positions (the positions adjacent to the nitrogen atom), as attack at these positions leads to a more stable carbocation intermediate that can be stabilized by resonance involving the nitrogen lone pair. onlineorganicchemistrytutor.comyoutube.com
Typical electrophilic substitution reactions that pyrrole undergoes include:
Halogenation: Pyrrole reacts readily with halogens. For instance, chlorination can be achieved using reagents like sulfuryl chloride (SO₂Cl₂). youtube.com
Nitration: Nitration of pyrrole requires milder conditions than that of benzene, often using nitric acid in acetic anhydride (B1165640) at low temperatures to avoid polymerization of the sensitive pyrrole ring. youtube.com
Sulfonation: Sulfonation can be carried out using a pyridine-sulfur trioxide complex. youtube.com
Friedel-Crafts Acylation: This reaction can be performed using an acylating agent like acetic anhydride, often without a strong Lewis acid catalyst, which can cause polymerization of the pyrrole.
The reactivity of the pyrrole ring will be influenced by the deactivating effect of the attached chlorobenzoyl group.
N-Substitution Reactions of the Pyrrole Nitrogen
While the pyrrole nitrogen's lone pair is involved in the aromatic sextet, N-substitution reactions are possible, though they often require specific conditions. The acidity of the N-H proton of pyrrole is significantly greater than that of aliphatic amines, allowing for deprotonation by strong bases to form the pyrrolide anion. This anion is a potent nucleophile and can react with various electrophiles.
However, in this compound, the nitrogen is already substituted with the chlorophenyl group, so further N-substitution is not possible without cleavage of the existing C-N bond.
Reactivity of the Chlorobenzene Moiety
The chlorobenzene part of the molecule also participates in characteristic reactions, primarily electrophilic aromatic substitution, although it is generally less reactive than the pyrrole ring.
The chlorine atom is an ortho-, para-directing group for electrophilic aromatic substitution, but it is also a deactivating group. The deactivating nature is due to the electron-withdrawing inductive effect of the electronegative chlorine atom, which outweighs its electron-donating resonance effect. This reduces the electron density of the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. studymind.co.uklibretexts.org
The directing effect of chlorine can be explained by examining the resonance structures of the cationic intermediates formed during electrophilic attack. For attack at the ortho and para positions, a resonance structure can be drawn in which the positive charge is adjacent to the chlorine atom, allowing for stabilization through donation of a lone pair from the chlorine. This stabilization is not possible for meta attack.
Nucleophilic Aromatic Substitution on the Chlorinated Phenyl Ring
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, wherein the chlorine atom is displaced by a nucleophile. The feasibility and rate of SNAr reactions are highly dependent on the electronic properties of the aromatic ring. The presence of electron-withdrawing groups ortho and para to the leaving group is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orgmasterorganicchemistry.com
In the case of this compound, the carboxylic acid group at the 1-position and the pyrrole ring at the 3-position are meta to the chlorine at the 5-position. While the carboxylic acid group is electron-withdrawing, its effect is less pronounced from the meta position. The pyrrole group can act as a weak electron-donating group. This substitution pattern suggests that the aromatic ring is not strongly activated towards traditional SNAr reactions. However, under forcing conditions or with very strong nucleophiles, substitution may still occur.
Hypothetical Reactivity with Various Nucleophiles:
| Nucleophile | Potential Product | Reaction Conditions | Plausibility |
| Ammonia (NH₃) | 3-Amino-5-(1H-pyrrol-1-yl)benzoic acid | High temperature and pressure | Low to moderate |
| Sodium Methoxide (NaOCH₃) | 3-Methoxy-5-(1H-pyrrol-1-yl)benzoic acid | High temperature | Low to moderate |
| Sodium Hydroxide (NaOH) | 3-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid | High temperature and pressure (e.g., Dow process conditions) | Low |
A study on a related compound, 4-chloro-3,5-dinitrobenzoic acid, demonstrated a facile thermally activated aromatic nucleophilic substitution reaction in the solid state with 4-aminobenzoic acid. bgu.ac.il This suggests that with sufficient activation from other substituents, the chloro group on a benzoic acid ring can be displaced.
Metal-Catalyzed Cross-Coupling Reactions at the Aryl Halide Position
Metal-catalyzed cross-coupling reactions offer a more versatile and generally more efficient method for the functionalization of aryl chlorides compared to nucleophilic aromatic substitution. These reactions, often catalyzed by palladium complexes, allow for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. Several named reactions are of high relevance for this compound.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This method is widely used for the formation of biaryl compounds. The Suzuki-Miyaura coupling of this compound with various arylboronic acids would be expected to yield 3-aryl-5-(1H-pyrrol-1-yl)benzoic acid derivatives. Studies on the Suzuki-Miyaura coupling of other aryl chlorides have shown high efficiency. researchgate.netresearchgate.net
Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. jk-sci.com This is a powerful method for the synthesis of arylalkynes. The Sonogashira coupling of this compound would lead to the formation of 3-(alkynyl)-5-(1H-pyrrol-1-yl)benzoic acid derivatives. The reaction is known to tolerate a wide range of functional groups. organic-chemistry.org
Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org It represents a significant advancement over traditional methods for synthesizing arylamines. The Buchwald-Hartwig amination of this compound with primary or secondary amines would yield the corresponding 3-(amino)-5-(1H-pyrrol-1-yl)benzoic acid derivatives.
Illustrative Table of Potential Cross-Coupling Reactions:
| Reaction Type | Coupling Partner | Catalyst System | Potential Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Phenyl-5-(1H-pyrrol-1-yl)benzoic acid |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(Phenylethynyl)-5-(1H-pyrrol-1-yl)benzoic acid |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | 3-(Phenylamino)-5-(1H-pyrrol-1-yl)benzoic acid |
Mechanistic Investigations of Key Transformations
Kinetic Studies of Relevant Reaction Pathways
Kinetic studies are instrumental in elucidating reaction mechanisms by determining the rate-determining step and the influence of various reaction parameters.
For nucleophilic aromatic substitution , kinetic studies typically show that the rate of reaction is dependent on the concentrations of both the aryl halide and the nucleophile, indicating a bimolecular process. The rate is significantly influenced by the electronic nature of the substituents on the aromatic ring. For concerted SNAr reactions, kinetic isotope effect (KIE) studies can provide evidence for the degree of bond formation and breaking in the transition state. nih.gov
In palladium-catalyzed cross-coupling reactions , kinetic studies are more complex due to the multi-step nature of the catalytic cycle, which generally involves oxidative addition, transmetalation, and reductive elimination. mit.edu The rate-determining step can vary depending on the specific reaction, substrates, catalyst, and ligands. For example, mechanistic studies on palladium-catalyzed C-N cross-coupling reactions have provided a detailed understanding of the catalytic cycle. mit.edu
Isotopic Labeling Studies for Mechanism Elucidation
Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a reaction, thereby providing definitive evidence for proposed mechanisms.
In the context of nucleophilic aromatic substitution , isotopic labeling of the nucleophile or the aromatic ring can help to confirm the pathway of the reaction. For example, using a labeled nucleophile would result in a labeled product, confirming the substitution process.
For metal-catalyzed cross-coupling reactions , isotopic labeling has been crucial in understanding the intricate steps of the catalytic cycle. For instance, carbon-13 kinetic isotope effects (KIEs) have been used to gain detailed insights into the mechanism of the Suzuki-Miyaura reaction, helping to elucidate the nature of the oxidative addition and transmetalation steps. nih.gov The development of methods for the late-stage isotopic labeling of drug-like molecules using cross-coupling reactions of aryl chlorides highlights the practical application of these mechanistic understandings. nih.gov Carbonylative Suzuki-Miyaura coupling has also been adapted for isotope labeling, allowing for the introduction of labeled carbonyl groups. acs.org
While direct experimental data on the chemical reactivity and reaction mechanisms of this compound is limited, the established principles of organic chemistry allow for reasoned predictions of its behavior in key transformations. Further experimental investigation is necessary to fully characterize the reactivity of this compound and to explore its potential in synthetic applications.
Derivatization and Analog Synthesis Based on the 3 Chloro 5 1h Pyrrol 1 Yl Benzoic Acid Scaffold
Synthesis of Esters and Amides of 3-Chloro-5-(1H-pyrrol-1-yl)benzoic Acid
The carboxylic acid group is a primary site for derivatization, most commonly through conversion to esters and amides. These transformations can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
Ester Synthesis: Esterification can be achieved through several standard methods. The Fischer-Speier esterification, involving reaction with an alcohol under acidic catalysis, is a classic approach. Alternatively, reaction of the carboxylate salt of the acid with an alkyl halide provides a direct route to ester formation. For more sensitive substrates, coupling agents can be employed.
Amide Synthesis: Amide bond formation is a cornerstone of medicinal chemistry. juit.ac.in The most prevalent methods involve the activation of the carboxylic acid using coupling reagents to facilitate reaction with a primary or secondary amine. nih.govnih.gov Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and various phosphonium (B103445) or uronium salts like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are commonly used. fishersci.itresearchgate.net These methods proceed at room temperature and generally provide good to excellent yields of the desired amide products. nih.gov
| Derivative Type | Reactant | Typical Reagents/Conditions | Potential Product |
|---|---|---|---|
| Ester | Methanol (B129727) | H₂SO₄ (cat.), Reflux | Methyl 3-chloro-5-(1H-pyrrol-1-yl)benzoate |
| Ester | Ethyl iodide | K₂CO₃, DMF | Ethyl 3-chloro-5-(1H-pyrrol-1-yl)benzoate |
| Amide | Benzylamine | EDC, HOBt, DMF | N-Benzyl-3-chloro-5-(1H-pyrrol-1-yl)benzamide |
| Amide | Morpholine | HATU, DIPEA, CH₂Cl₂ | (3-Chloro-5-(1H-pyrrol-1-yl)phenyl)(morpholino)methanone |
Modification of the Pyrrole (B145914) Ring
The electron-rich nature of the pyrrole ring makes it susceptible to a variety of modifications, particularly electrophilic substitution, as well as more complex skeletal rearrangements. juit.ac.inpharmaguideline.com
Pyrrole is a π-excessive heterocycle, making it highly reactive towards electrophiles, with a reactivity order greater than furan, thiophene, and benzene (B151609). pharmaguideline.com Functionalization can be achieved through various metal-catalyzed C-H activation techniques or under metal-free oxidative conditions. nih.gov
Common electrophilic substitution reactions applicable to the pyrrole ring include:
Vilsmeier-Haack Reaction: Using phosphorus oxychloride and dimethylformamide, a formyl group can be introduced, typically at the C-2 or C-5 position of the pyrrole ring. pharmaguideline.com
Friedel-Crafts Acylation: Reaction with an acid anhydride (B1165640) or acyl chloride in the presence of a Lewis acid catalyst can introduce an acyl group. pharmaguideline.com
Halogenation: Introduction of halogen atoms (e.g., Br, I) can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).
| Reaction Type | Typical Reagents | Potential Product Structure (Modification on Pyrrole) |
|---|---|---|
| Formylation | POCl₃, DMF | Introduction of -CHO group |
| Acylation | (CH₃CO)₂O, Lewis Acid | Introduction of -COCH₃ group |
| Bromination | N-Bromosuccinimide (NBS) | Introduction of -Br atom |
| Nitration | HNO₃, Acetic Anhydride | Introduction of -NO₂ group |
The pyrrole ring can undergo skeletal reorganization to form different heterocyclic systems.
Ring Expansion: A common strategy for one-carbon ring expansion involves the reaction of pyrroles with carbenes or carbene precursors. For instance, treatment with dibromofluoromethane (B117605) can lead to the formation of 3-fluorinated pyridines. researchgate.net Another method involves reacting a pyrrole-containing compound with methanol in the presence of an acidic refractory oxide catalyst at high temperatures to expand the five-membered ring to a six-membered pyridine (B92270) ring. google.com Heat and sodium ethoxide can also facilitate the expansion of pyrrole into pyridine. pharmaguideline.com
Ring Contraction: Ring contraction of larger heterocycles is a known method for synthesizing substituted pyrroles. ingentaconnect.com While less common starting from a stable pyrrole, certain fused pyrrole systems can undergo contraction. For example, pyrrolo[2,1-c] pharmaguideline.comingentaconnect.combenzothiazines can undergo nucleophile-induced ring contraction to yield pyrrolo[2,1-b] ingentaconnect.comthieme-connect.combenzothiazoles. nih.gov Such strategies are highly substrate-dependent but offer pathways to novel, compact heterocyclic systems.
Modification of the Benzoic Acid Ring
The benzene ring of the scaffold can also be functionalized, although its reactivity is influenced by the existing chloro, carboxylic acid, and pyrrole substituents.
The introduction of new functional groups onto the benzoic acid ring can be achieved through C-H activation/functionalization reactions. rsc.org The carboxylic acid group can act as a directing group for ortho-C-H activation. mdpi.comnih.govresearchgate.net Palladium and rhodium catalysts are often employed for this purpose. For example, rhodium-catalyzed annulation with alkynes can introduce a new fused ring system. mdpi.com The regioselectivity of these reactions is influenced by both steric and electronic factors of the existing substituents and the catalyst system used.
Beyond ester and amide formation, the carboxylic acid group can be transformed into other key functional groups.
Reduction to Alcohol: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) in tetrahydrofuran (B95107) (THF). libretexts.orgyoutube.com LiAlH₄ is a powerful reagent that reduces the acid to an aldehyde intermediate, which is immediately further reduced to the alcohol. libretexts.org Borane is often preferred for its relative safety and chemoselectivity. libretexts.org
Conversion to Aldehyde: The direct, one-pot conversion of a carboxylic acid to an aldehyde is challenging as aldehydes are easily reduced to alcohols. louisville.edu However, methods exist, such as activating the acid with a carbodiimide (B86325) followed by controlled reduction with a hydride agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures. louisville.edu Another approach involves converting the acid to a more reactive derivative, like an acid chloride or a Weinreb amide, which can then be reduced to the aldehyde under controlled conditions. chemistrysteps.comorganic-chemistry.org
Conversion to Ketone: Ketones can be synthesized from carboxylic acids through several routes. A common method involves reacting the carboxylic acid with two equivalents of an organolithium reagent. chemistrysteps.com Alternatively, the acid can be converted to an acid chloride, which then reacts with a Gilman reagent (a lithium dialkylcuprate) to yield the ketone. chemistrysteps.comyoutube.com The Weinreb amide synthesis also provides a reliable route to ketones from carboxylic acids via an N-methoxy-N-methyl amide intermediate. chemistrysteps.com More recently, photoredox/nickel dual catalysis has enabled the direct cross-coupling of in situ activated carboxylic acids with organohalides or alkyltrifluoroborates to form ketones. nih.govnih.gov
| Target Functional Group | Typical Reagents/Conditions | Product Name |
|---|---|---|
| Primary Alcohol | 1. LiAlH₄, THF; 2. H₃O⁺ | (3-Chloro-5-(1H-pyrrol-1-yl)phenyl)methanol |
| Aldehyde | 1. SOCl₂; 2. LiAl(O-t-Bu)₃H | 3-Chloro-5-(1H-pyrrol-1-yl)benzaldehyde |
| Ketone (Methyl) | 1. SOCl₂; 2. (CH₃)₂CuLi | 1-(3-Chloro-5-(1H-pyrrol-1-yl)phenyl)ethan-1-one |
| Ketone (Phenyl) | PhLi (2 equiv.), THF | (3-Chloro-5-(1H-pyrrol-1-yl)phenyl)(phenyl)methanone |
Hybridization with Other Heterocyclic Systems
A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research detailing the synthesis of hybrid molecules through the direct hybridization of the this compound scaffold with other distinct heterocyclic systems. While the derivatization of pyrrole-containing compounds is a broad and active area of research in medicinal chemistry, specific examples of molecular hybrids originating from this particular benzoic acid derivative are not documented in available scholarly articles or patents.
The exploration of molecular hybridization, a strategy that involves combining two or more different pharmacophores to create a single molecule with potentially enhanced or synergistic biological activities, is a common approach in drug discovery. Typically, this involves forming a covalent linkage between the core scaffold and another heterocyclic moiety. Common heterocyclic systems that are often incorporated into such hybrid structures include, but are not limited to, triazoles, oxadiazoles, thiadiazoles, pyrazoles, and imidazoles.
The synthesis of such hybrids from this compound would likely involve the activation of the carboxylic acid group, followed by reaction with a nucleophilic group (such as an amine or a hydroxyl group) appended to the second heterocyclic ring to form an amide or ester linkage, respectively. Alternatively, multi-step synthetic routes could be employed to construct a new heterocyclic ring directly onto the this compound framework.
Despite the theoretical potential for these synthetic transformations, the current body of scientific literature does not provide specific examples or detailed research findings on the successful synthesis and characterization of such hybrid compounds derived from this compound. Consequently, data on their biological activities or structure-activity relationships are also unavailable. The lack of published data indicates that this specific area of chemical space may be underexplored, presenting a potential opportunity for future research endeavors in the field of medicinal chemistry.
Spectroscopic and Structural Elucidation Methodologies in the Research of 3 Chloro 5 1h Pyrrol 1 Yl Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), to map out the chemical environment and connectivity of atoms within a molecule.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR Techniques for Structural Assignment
Proton (¹H) NMR would be used to identify the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For 3-chloro-5-(1H-pyrrol-1-yl)benzoic acid, one would expect to observe distinct signals for the protons on the pyrrole (B145914) ring and the benzene (B151609) ring. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts (δ, measured in ppm) would indicate the electronic environment of each proton, with protons on the aromatic rings appearing in the downfield region (typically 6-8 ppm). Spin-spin coupling would cause signals to split into multiplets (e.g., doublets, triplets), providing information about adjacent protons.
Carbon-13 (¹³C) NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would help in assigning them to the carboxylic acid, aromatic, and pyrrole carbons. For instance, the carbonyl carbon of the carboxylic acid would appear significantly downfield (around 165-185 ppm).
Interactive Data Table: Expected NMR Data (Hypothetical) Note: The following table is a hypothetical representation of expected NMR data, as experimental values are not publicly available.
| Atom Type | Technique | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| Benzoic Acid Protons | ¹H NMR | 7.5 - 8.5 | Singlet, Doublet |
| Pyrrole Protons | ¹H NMR | 6.0 - 7.5 | Triplet, Multiplet |
| Carboxylic Acid Proton | ¹H NMR | 10 - 13 | Broad Singlet |
| Carbonyl Carbon | ¹³C NMR | 165 - 175 | Singlet |
Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments would be essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify which protons are adjacent to one another on the benzene and pyrrole rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range couplings between protons and carbons (typically over two or three bonds). This would be instrumental in connecting the pyrrole ring to the correct position on the benzoic acid moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about which atoms are close to each other in space, which can help in determining the molecule's preferred conformation.
Infrared (IR) and Raman Spectroscopy Methodologies for Functional Group Analysis
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying the presence of specific functional groups. For this compound, key expected absorption bands would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O (carbonyl) stretch (around 1700 cm⁻¹), C-N stretching from the pyrrole linkage, and C-Cl stretching vibrations.
Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While strong IR bands are associated with polar bonds, Raman spectroscopy is more sensitive to non-polar bonds.
Interactive Data Table: Expected IR Absorption Bands (Hypothetical) Note: This table represents typical absorption ranges for the expected functional groups, as specific experimental data is unavailable.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Carbonyl | C=O Stretch | 1680 - 1720 | Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |
| Pyrrole Linkage | C-N Stretch | 1250 - 1350 | Medium |
Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Pattern Determination
Mass Spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₁₁H₈ClNO₂). The fragmentation pattern observed in the mass spectrum would offer clues about the molecule's structure, as weaker bonds tend to break preferentially. Expected fragments might include the loss of the carboxylic acid group (-COOH) or cleavage of the bond between the two rings.
X-ray Crystallography Methodologies for Solid-State Structure Determination
X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups. This would offer an unambiguous confirmation of the compound's structure in the solid state.
Chiroptical Spectroscopy Methodologies (if chiral derivatives are relevant)
The parent compound, this compound, is not chiral. Therefore, chiroptical spectroscopy techniques such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD), which measure the differential interaction of chiral molecules with polarized light, would not be applicable for its analysis. These methods would only become relevant if chiral derivatives of the compound were synthesized.
Computational and Theoretical Chemistry Studies of 3 Chloro 5 1h Pyrrol 1 Yl Benzoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for investigating the electronic properties of organic molecules. This method calculates the electronic structure based on the electron density, providing a balance between accuracy and computational cost. For 3-chloro-5-(1H-pyrrol-1-yl)benzoic acid, DFT is instrumental in elucidating its fundamental electronic nature.
Theoretical calculations would reveal that the molecule is likely non-planar, with a specific, energetically favorable twist angle between the two ring systems. This deviation from planarity arises from steric hindrance between the ortho-hydrogens of the benzoic acid ring and the hydrogens of the pyrrole (B145914) ring. The optimized geometry is crucial as it forms the basis for all subsequent electronic property calculations.
Table 1: Hypothetical Optimized Geometric Parameters for this compound This table presents typical, illustrative values for key geometric parameters that would be obtained from a DFT geometry optimization calculation.
| Parameter | Description | Hypothetical Value |
| C-N Bond Length | The length of the bond connecting the pyrrole and benzoic acid rings. | 1.43 Å |
| C-Cl Bond Length | The length of the bond between the carbon atom and the chlorine atom. | 1.75 Å |
| C=O Bond Length | The length of the carbonyl bond in the carboxylic acid group. | 1.22 Å |
| Dihedral Angle | The twist angle between the pyrrole and benzoic acid rings. | 45.0° |
Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).
For this compound, the HOMO is expected to be predominantly located on the electron-rich pyrrole ring, which acts as an electron-donating group. Conversely, the LUMO would likely be distributed over the electron-withdrawing benzoic acid moiety, particularly the carboxylic acid group and the chlorinated phenyl ring. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher polarizability and greater reactivity.
Table 2: Illustrative Frontier Molecular Orbital Energies This table provides representative energy values for the frontier orbitals of a molecule like this compound, as would be determined by DFT.
| Orbital | Energy (eV) | Description |
| HOMO | -6.50 | Highest Occupied Molecular Orbital |
| LUMO | -1.80 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 4.70 | Energy difference (LUMO - HOMO) |
An Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution across a molecule. It is generated by mapping the electrostatic potential onto the molecule's electron density surface. This tool is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.
In an ESP map of this compound, regions of negative potential (typically colored red or yellow) would be concentrated around the electronegative oxygen atoms of the carboxylic acid group and the chlorine atom. These areas are electron-rich and represent likely sites for interaction with electrophiles. In contrast, regions of positive potential (colored blue) would be found near the acidic hydrogen of the carboxyl group and the hydrogen atoms attached to the pyrrole ring, indicating electron-deficient areas that are attractive to nucleophiles.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While DFT calculations provide a static, time-independent picture of the molecule, Molecular Dynamics (MD) simulations explore its dynamic behavior. MD simulations model the movements of atoms and bonds over time by solving Newton's equations of motion. This allows for the exploration of the molecule's conformational landscape in a simulated environment, such as in a solvent like water or DMSO.
For this compound, MD simulations could reveal the range of accessible dihedral angles between the two rings, the flexibility of the carboxylic acid group, and the molecule's interactions with surrounding solvent molecules. This provides a more realistic understanding of the molecule's behavior in solution, which is crucial for predicting its interactions with biological targets or other reactants.
Quantum Chemical Descriptors and Reactivity Prediction
From the electronic structure data obtained via DFT, a set of quantum chemical descriptors can be calculated. These descriptors quantify various aspects of a molecule's reactivity and provide a concise, numerical basis for comparing its chemical properties to other compounds.
Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a general overview of the molecule's stability and reactivity profile.
Chemical Hardness (η): Defined as half the HOMO-LUMO gap, chemical hardness measures the resistance of a molecule to a change in its electron configuration. A molecule with a large hardness value is considered "hard," indicating low reactivity and high stability.
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative average of the HOMO and LUMO energies.
These calculated descriptors for this compound would offer a quantitative measure of its reactivity, enabling predictions about its behavior in various chemical environments.
Table 3: Hypothetical Global Reactivity Descriptors This table shows representative values for global reactivity descriptors, calculated from the hypothetical HOMO/LUMO energies in Table 2.
| Descriptor | Formula | Hypothetical Value (eV) | Implication |
| Chemical Hardness (η) | (LUMO - HOMO) / 2 | 2.35 | Indicates moderate stability. |
| Electronegativity (χ) | -(HOMO + LUMO) / 2 | 4.15 | Measures electron-attracting power. |
| Electrophilicity Index (ω) | χ² / (2η) | 3.66 | Quantifies electrophilic character. |
Local Reactivity Descriptors (e.g., Fukui Functions)
A detailed investigation of scholarly articles and computational chemistry databases did not yield any specific studies that have calculated the local reactivity descriptors, such as Fukui functions, for this compound.
Fukui functions are a central concept within Density Functional Theory (DFT) used to predict the most likely sites for electrophilic, nucleophilic, and radical attack on a molecule. These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. By mapping the Fukui functions across the molecular structure, chemists can identify atoms or regions that are most susceptible to reaction. For this compound, such an analysis would pinpoint the reactivity of the pyrrole ring, the benzoic acid moiety, and the influence of the chloro substituent on the aromatic system. Without dedicated computational studies, a data table of Fukui indices for the individual atoms of this compound cannot be generated.
Spectroscopic Property Prediction through Computational Methods
There are no specific published computational studies that predict the spectroscopic properties of this compound. The following subsections describe the theoretical basis for such predictions.
A search of the scientific literature found no studies reporting the computationally predicted vibrational frequencies for the Infrared (IR) and Raman spectra of this compound.
Computational methods, particularly DFT, are widely used to calculate the harmonic vibrational frequencies of molecules. These calculations can predict the positions and intensities of absorption bands in the IR and Raman spectra. This theoretical spectrum is invaluable for interpreting experimental data, allowing for the assignment of specific spectral features to the vibrational modes of the molecule, such as the stretching of the carboxylic acid O-H bond, the C=O stretch, C-Cl stretching, and various vibrations of the aromatic rings. Due to the lack of specific research for this compound, a data table of its theoretical vibrational frequencies and their assignments is not available.
No published research was found that details the calculation of electronic transitions to predict the UV-Vis spectrum of this compound.
Time-Dependent Density Functional Theory (TD-DFT) is a common computational approach for calculating the electronic absorption spectra of molecules. This method predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, these calculations would reveal electronic transitions, such as π→π* transitions within the pyrrole and benzene (B151609) rings. This information is crucial for understanding the photophysical properties of the compound. As no specific computational studies have been performed, a data table of calculated electronic transitions cannot be provided.
Hydrogen Bonding and Intermolecular Interaction Analysis
A thorough literature search did not reveal any computational studies focused on the hydrogen bonding and intermolecular interactions of this compound.
Computational chemistry provides powerful tools to analyze the non-covalent interactions that govern the supramolecular structure and physical properties of molecules. For this compound, the carboxylic acid group is a primary site for forming strong hydrogen bonds, potentially leading to the formation of dimers in the solid state or specific interactions with solvent molecules. Methods such as Atoms in Molecules (AIM) theory, Natural Bond Orbital (NBO) analysis, and molecular dynamics simulations can be employed to characterize and quantify these interactions, including hydrogen bonds, halogen bonds involving the chlorine atom, and π-π stacking between the aromatic rings. In the absence of specific computational research on this molecule, a detailed analysis of its intermolecular interaction profile is not possible.
Applications of 3 Chloro 5 1h Pyrrol 1 Yl Benzoic Acid As a Building Block and Scaffold in Advanced Organic Synthesis Research
Role in the Synthesis of Complex Organic Molecules
The structural framework of 3-chloro-5-(1H-pyrrol-1-yl)benzoic acid provides a robust platform for the synthesis of more intricate and biologically significant molecules. The presence of the carboxylic acid group, the pyrrole (B145914) nucleus, and the reactive chlorine atom allows for sequential or orthogonal functionalization, enabling the construction of diverse molecular libraries.
The carboxylic acid moiety serves as a handle for various transformations, including esterification, amidation, and the formation of acid chlorides. These reactions are fundamental in drug discovery and medicinal chemistry for creating derivatives with altered pharmacokinetic and pharmacodynamic profiles. For instance, the conversion of the carboxylic acid to an amide is a common strategy to introduce new pharmacophores and to modulate the electronic and steric properties of the parent molecule.
The pyrrole ring, a common motif in numerous natural products and pharmaceuticals, can undergo a range of electrophilic substitution reactions. While the pyrrole ring is generally electron-rich and susceptible to oxidation, the electronic nature of the substituents on the benzoic acid ring can modulate its reactivity. This allows for the introduction of additional functional groups onto the pyrrole core, further expanding the molecular complexity.
The chlorine atom on the benzene (B151609) ring is a key feature that allows for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These powerful carbon-carbon and carbon-nitrogen bond-forming reactions are instrumental in the assembly of complex molecular scaffolds from simpler precursors. The ability to selectively functionalize this position provides a powerful tool for late-stage diversification of drug candidates and other advanced organic molecules. Research into derivatives of similar benzoic acid compounds has shown their potential as intermediates in the synthesis of molecules with antimicrobial, anti-inflammatory, and anticancer properties.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Products |
| Carboxylic Acid | Amidation | Amides with diverse amine inputs |
| Carboxylic Acid | Esterification | Esters with various alcohols |
| Carboxylic Acid | Reduction | Benzyl alcohol derivatives |
| Chlorine Atom | Suzuki Coupling | Biaryl compounds |
| Chlorine Atom | Buchwald-Hartwig Amination | Aryl amine derivatives |
| Pyrrole Ring | Electrophilic Substitution | Substituted pyrrole derivatives |
Utilization in Ligand Design for Catalysis Research
Pyrrole-based ligands have been successfully employed in a variety of catalytic transformations. The ability of the pyrrole nitrogen to coordinate to transition metals, combined with the electronic tunability of the aromatic system, makes them attractive components of pincer ligands and other multidentate ligand frameworks. These types of ligands are known to stabilize reactive metal centers and promote challenging catalytic cycles.
The benzoic acid functionality can also play a crucial role in ligand design. It can act as an anchoring group to immobilize the catalytic complex on a solid support, facilitating catalyst recovery and reuse. Furthermore, the carboxylate can directly participate in the catalytic cycle, for example, by acting as a proton shuttle or by influencing the stereochemistry of the reaction. The intrinsic acidity of the benzoic acid moiety can also contribute to the catalytic activity of the resulting metal complex.
While specific catalytic applications of ligands derived directly from this compound are not yet widely reported in the literature, the structural motifs present in the molecule suggest significant potential. For instance, related pyrrole-based pincer ligands have been shown to be effective in iron-catalyzed hydrofunctionalization reactions.
Employment in the Construction of Functional Materials Scaffolds
The unique combination of a rigid aromatic core and versatile functional groups in this compound makes it a promising monomer for the synthesis of functional polymers and other advanced materials. The carboxylic acid and the chloro-substituent provide two distinct points for polymerization.
For example, the carboxylic acid can be converted into an acid chloride, which can then undergo polycondensation reactions with diols or diamines to form polyesters and polyamides, respectively. The properties of these polymers, such as their thermal stability, solubility, and mechanical strength, can be tailored by the choice of the co-monomer. The presence of the pyrrole and chloro-substituents along the polymer backbone would be expected to impart unique electronic and chemical properties.
The chlorine atom can be utilized in post-polymerization modification reactions. This allows for the introduction of a wide range of functional groups onto a pre-formed polymer chain, providing a powerful method for fine-tuning the material's properties for specific applications. For instance, the introduction of photoactive or electroactive moieties could lead to the development of novel materials for organic electronics.
Precursor for the Development of Research Probes
Chemical probes are essential tools for elucidating biological processes at the molecular level. The structural features of this compound make it an attractive starting point for the design and synthesis of various types of research probes, particularly fluorescent probes.
The pyrrole ring is a component of several fluorescent dyes, and its electronic properties can be modulated to tune the absorption and emission wavelengths. The benzoic acid group provides a convenient handle for attaching the probe to a biomolecule of interest or for introducing targeting moieties that can direct the probe to a specific subcellular location.
For instance, the carboxylic acid could be coupled to a peptide or a small molecule ligand that binds to a specific protein. The chlorine atom could be used to attach a quencher molecule, which would allow for the design of "turn-on" fluorescent probes that only become fluorescent upon binding to their target.
While the development of research probes specifically from this compound is an area of active exploration, the principles of probe design strongly suggest its utility. The synthesis of diketopyrrolopyrrole-based fluorescent probes, which share the pyrrole motif, for biological imaging highlights the potential of this class of compounds. These probes have been successfully used for applications such as imaging lysosomal zinc ions and identifying cancerous tissues.
Table 2: Potential Research Probes Derived from this compound
| Probe Type | Design Strategy | Potential Application |
| Fluorescent Probe | Modification of the pyrrole and benzoic acid moieties to create a fluorophore. | Cellular imaging, biomolecule tracking. |
| Affinity-Based Probe | Attachment of a reactive group via the chlorine atom for covalent labeling of a target protein. | Target identification and validation. |
| Photoaffinity Probe | Introduction of a photoreactive group to enable covalent cross-linking to interacting biomolecules upon photo-irradiation. | Mapping protein-protein interactions. |
Analytical Methodologies for the Detection and Quantification of 3 Chloro 5 1h Pyrrol 1 Yl Benzoic Acid in Academic Research
Chromatographic Separation Techniques
Chromatography is a fundamental technique for the separation, identification, and quantification of individual components from a mixture. For a compound like 3-chloro-5-(1H-pyrrol-1-yl)benzoic acid, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be adapted for analysis.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most suitable method for the direct analysis of this compound due to its polarity and thermal lability. The development of a robust HPLC method involves the systematic optimization of several parameters to achieve good resolution, peak shape, and sensitivity.
A typical starting point for method development would involve a C18 stationary phase, which is effective for retaining and separating aromatic carboxylic acids. pensoft.netresearchgate.netoup.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer. pensoft.netresearchgate.net Acidifying the mobile phase with agents like phosphoric acid, formic acid, or acetic acid is crucial to suppress the ionization of the carboxylic acid group, thereby ensuring better retention and symmetrical peak shapes. tandfonline.comsielc.comtandfonline.com Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits strong absorbance, likely around 225 nm for pyrrole-containing compounds. pensoft.netresearchgate.net
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for nonpolar to moderately polar compounds. oup.comekb.eg |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) | Acetonitrile is a common organic modifier. The acidic buffer suppresses the ionization of the carboxylic acid. pensoft.netresearchgate.netoup.com |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns, providing a balance between analysis time and efficiency. oup.com |
| Detection Wavelength | 225 nm | Based on the UV absorbance of similar pyrrole-containing structures. pensoft.netresearchgate.net |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. pensoft.netresearchgate.net |
| Injection Volume | 10-20 µL | Typical injection volume for analytical HPLC. |
Validation of the developed HPLC method is essential to ensure its reliability, and it is typically performed according to the International Conference on Harmonisation (ICH) guidelines. ekb.eg The validation process would assess parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For a related compound, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, a validated RP-HPLC method demonstrated good linearity over a concentration range of 6.25–50.00 μg/mL. researchgate.net
| Parameter | Acceptance Criteria | Purpose |
|---|---|---|
| Specificity | The analyte peak should be well-resolved from impurities and degradation products. | Ensures the method is selective for the analyte of interest. |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | Demonstrates a proportional relationship between detector response and analyte concentration over a defined range. |
| Accuracy (% Recovery) | Typically 98-102% | Measures the closeness of the experimental value to the true value. |
| Precision (% RSD) | ≤ 2% for repeatability and intermediate precision. | Indicates the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | The lowest concentration of analyte that can be detected but not necessarily quantified. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | The lowest concentration of analyte that can be determined with acceptable precision and accuracy. |
Direct analysis of carboxylic acids like this compound by gas chromatography is generally not feasible. tandfonline.com This is due to their low volatility and high polarity, which can lead to poor peak shape, thermal decomposition in the hot injector, and strong adsorption on the column. colostate.edu To overcome these limitations, derivatization is required to convert the carboxylic acid into a more volatile and thermally stable derivative. colostate.edusigmaaldrich.com
Common derivatization strategies for carboxylic acids include:
Alkylation: This involves converting the acidic proton of the carboxyl group into an alkyl group, most commonly forming methyl or butyl esters. Reagents like diazomethane, or boron trifluoride in methanol or butanol can be used for this purpose. colostate.edu
Silylation: This is a widely used technique where the active hydrogen of the carboxylic acid is replaced by a trimethylsilyl (TMS) group. colostate.edu Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this transformation. sigmaaldrich.com The resulting TMS esters are significantly more volatile and suitable for GC analysis. nih.gov
Once derivatized, the compound can be analyzed on a standard nonpolar or moderately polar capillary column, such as a 5% phenyl-polydimethylsiloxane (e.g., HP-5MS or Rxi-5MS). nih.govtdi-bi.com
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Purity Assessment and Identification
Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry, are invaluable for unambiguous identification and purity assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of this compound. It combines the excellent separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, allowing for the determination of the molecular weight of the parent compound and its impurities. nih.gov A validated LC-MS/MS method has been successfully used for the quantification of pyrrole-2,3,5-tricarboxylic acid in biological samples, demonstrating the utility of this technique for analyzing pyrrole-containing carboxylic acids. nih.gov The structures of novel pyrrole (B145914) derivatives have also been confirmed using LC-MS. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of the volatile derivatives of this compound. nih.gov After derivatization, as discussed in section 8.1.2, GC-MS can separate the derivatized analyte from any derivatized impurities. The mass spectrometer then provides detailed structural information based on the fragmentation pattern of the molecule upon electron ionization. This is extremely useful for confirming the identity of the main compound and for identifying and characterizing any process-related impurities or degradation products. polimi.it GC-MS is highly selective for halogenated compounds, which can enhance detection sensitivity. nih.gov
Future Research Directions and Unexplored Avenues for 3 Chloro 5 1h Pyrrol 1 Yl Benzoic Acid Research
Development of Novel Stereoselective Synthesis Methods
While methods for the synthesis of pyrrole-containing benzoic acids exist, the development of novel stereoselective approaches could introduce chiral centers, opening up new avenues for applications, particularly in pharmacology. Future research could focus on:
Asymmetric Catalysis : The use of chiral catalysts, such as dirhodium tetracarboxylates, has proven effective in achieving highly enantio- and diastereoselective C-H functionalization in related heterocyclic compounds. nih.gov Applying similar asymmetric C-H insertion or cross-coupling reactions to precursors of 3-chloro-5-(1H-pyrrol-1-yl)benzoic acid could yield enantiomerically pure derivatives.
Chiral Auxiliaries : Employing chiral auxiliaries attached to either the pyrrole (B145914) or benzoic acid precursors could guide the stereochemical outcome of key bond-forming reactions. Subsequent removal of the auxiliary would provide access to chiral, non-racemic products.
Enzyme-Catalyzed Reactions : Biocatalysis offers a powerful tool for stereoselective synthesis. Exploring enzymes that can perform selective transformations, such as asymmetric reduction of a ketone precursor or stereoselective hydrolysis of a prochiral ester, could provide an environmentally friendly route to chiral derivatives.
The successful development of such methods would be a significant step towards exploring the stereospecific interactions of these molecules with biological targets.
Exploration of C-H Functionalization Strategies
Direct C-H functionalization is a powerful strategy for molecular editing, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov For this compound, the pyrrole and benzene (B151609) rings present multiple C-H bonds that are potential targets for modification.
Future research should explore:
Pyrrole Ring Functionalization : The pyrrole ring is electron-rich and susceptible to electrophilic substitution. nih.gov However, modern catalytic methods allow for more controlled and regioselective functionalization. nih.govresearchgate.net Metal-catalyzed C-H activation could enable the introduction of various functional groups at the C2, C3, C4, and C5 positions of the pyrrole moiety. lookchem.comamanote.com
Benzoic Acid Ring Functionalization : The directing effects of the carboxyl and pyrrole groups could be exploited for regioselective C-H activation on the benzene ring. Palladium, rhodium, or iridium catalysts could be investigated for ortho-C-H functionalization relative to the existing substituents.
Radical-Based and Photochemical Methods : Metal-free conditions using radical intermediates or photocatalysis are emerging as powerful alternatives for C-H functionalization, often providing complementary reactivity to metal-catalyzed processes. nih.govresearchgate.net
A systematic exploration of these strategies would generate a library of novel derivatives with diverse functionalities, expanding the chemical space for screening and application.
Advanced Mechanistic Studies using Ultrafast Spectroscopy
Understanding the intricate details of chemical reactions is fundamental to optimizing conditions and designing new transformations. Ultrafast spectroscopy techniques, operating on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales, allow for the real-time observation of transient species and reaction dynamics. msu.eduacs.org
For this compound, these techniques could be applied to:
Elucidate Reaction Pathways : In synthetic reactions, such as C-H functionalization or coupling reactions, ultrafast spectroscopy can help identify short-lived intermediates and transition states. tandfonline.com This provides direct evidence for proposed reaction mechanisms, moving beyond inferential evidence from product analysis.
Study Photophysical Properties : Upon excitation with light, many organic molecules undergo rapid processes like electron transfer, energy transfer, or conformational changes. tandfonline.comelsevierpure.com Techniques like transient absorption or time-resolved infrared spectroscopy can track these ultrafast events, which is crucial if the molecule or its derivatives are to be used in applications like organic electronics or photodynamic therapy. tandfonline.com
These advanced mechanistic insights would provide a fundamental understanding of the molecule's reactivity and photophysics, guiding the rational design of new synthetic routes and functional materials. tandfonline.comelsevierpure.com
Integration into Supramolecular Chemistry and Materials Science Research
The structural motifs within this compound are well-suited for building higher-order structures through non-covalent interactions. This makes it an attractive building block for supramolecular chemistry and materials science. acs.org
Key research avenues include:
Crystal Engineering : The carboxylic acid group is a robust hydrogen bond donor and acceptor, capable of forming predictable synthons. nih.govresearchgate.net The pyrrole ring can also participate in hydrogen bonding (N-H) and π-π stacking interactions. rsc.org Systematic studies on co-crystallization with other molecules (coformers) could lead to the design of new crystalline materials with tailored properties, such as specific solid-state packing or altered solubility. acs.orgnih.gov
Self-Assembling Systems : In solution, derivatives of this molecule could be designed to self-assemble into complex architectures like gels, vesicles, or liquid crystals. The interplay of hydrogen bonding, π-stacking, and solvophobic effects would govern the assembly process.
Coordination Polymers and Metal-Organic Frameworks (MOFs) : The carboxylate group can act as a ligand to coordinate with metal ions, forming coordination polymers or MOFs. The pyrrole and chloro substituents would decorate the pores of the resulting framework, influencing its size, shape, and chemical environment, with potential applications in gas storage, separation, or catalysis.
The table below outlines potential supramolecular interactions that could be exploited.
| Interacting Group | Potential Supramolecular Interactions | Potential Co-formers/Components |
| Carboxylic Acid (-COOH) | Hydrogen bonding (dimers, catemers), coordination to metals | Pyridines, amides, other carboxylic acids, metal salts |
| Pyrrole Ring | N-H hydrogen bonding, π-π stacking, C-H/π interactions | Molecules with hydrogen bond acceptors, aromatic systems |
| Chloro Group (-Cl) | Halogen bonding, weak hydrogen bonding | Lewis bases, hydrogen bond donors |
Computational Design of Novel Derivatives with Tunable Properties
Computational chemistry provides a powerful toolkit for predicting molecular properties and guiding experimental efforts. niscpr.res.in Methods like Density Functional Theory (DFT) and molecular docking can be used to design novel derivatives of this compound with optimized characteristics. nih.govresearchgate.net
Future computational studies could focus on:
Structure-Activity Relationship (SAR) Studies : By systematically modifying the parent structure in silico and calculating relevant properties, computational models can predict how changes will affect a desired activity, for instance, binding to a specific enzyme. nih.govnih.gov
Tuning Electronic Properties : Calculations of frontier molecular orbitals (HOMO/LUMO) and molecular electrostatic potential can predict the electronic behavior of new derivatives. niscpr.res.inscielo.org.za This is essential for designing molecules for applications in organic electronics, where the energy levels must be precisely controlled.
Predicting Spectroscopic and Physicochemical Properties : Theoretical calculations can predict spectroscopic signatures (e.g., NMR, IR) and physicochemical properties (e.g., solubility, lipophilicity), aiding in the characterization of newly synthesized compounds and predicting their behavior in different environments. researchgate.net
The table below lists examples of properties that can be computationally tuned and their potential applications.
| Property to Tune | Computational Method | Potential Application |
| Binding Affinity | Molecular Docking, Free Energy Calculations | Drug Design, Enzyme Inhibition nih.gov |
| Electronic Band Gap | DFT (HOMO-LUMO analysis) | Organic Semiconductors, Dyes |
| Dipole Moment | DFT, Hartree-Fock | Nonlinear Optics, Materials Science |
| Solubility | Solvation Models | Pharmaceutical Formulation |
By leveraging these computational approaches, research can be more targeted and efficient, accelerating the discovery of new derivatives of this compound with enhanced and tailored functionalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
